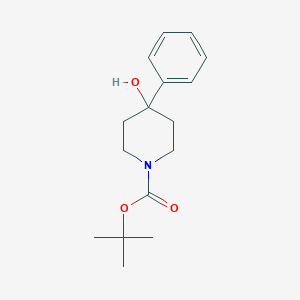

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-11-9-16(19,10-12-17)13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWQGUWSIBXMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459554 | |

| Record name | TERT-BUTYL 4-HYDROXY-4-PHENYLPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172734-33-7 | |

| Record name | TERT-BUTYL 4-HYDROXY-4-PHENYLPIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

Abstract

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate, commonly referred to as N-Boc-4-hydroxy-4-phenylpiperidine, is a pivotal synthetic intermediate in modern medicinal chemistry. Its unique structural architecture, featuring a piperidine core, a tertiary alcohol, a phenyl group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it an exceptionally versatile building block for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical compound dictate its behavior and potential applications. This compound is a white to off-white solid at room temperature. The molecule's structure is defined by a central piperidine ring, with the nitrogen atom protected by a bulky Boc group. This protecting group is crucial as it deactivates the otherwise reactive secondary amine, allowing for selective reactions at other sites of the molecule.[1][2] The substituents at the C4 position—a hydroxyl group and a phenyl group—create a chiral center and introduce steric and electronic features that are key to its utility in constructing complex molecular scaffolds.[1]

Caption: General workflow for the synthesis.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a representative lab-scale synthesis. The self-validating nature of this procedure relies on careful control of anhydrous conditions to prevent quenching of the Grignard reagent and monitoring by Thin Layer Chromatography (TLC) to ensure reaction completion.

-

Reagents and Setup:

-

N-Boc-4-piperidone

-

Phenylmagnesium bromide (typically 1.0-3.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

-

Procedure:

-

Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF in the reaction flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add phenylmagnesium bromide (1.1-1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C. The choice to add the Grignard reagent slowly to a cooled solution is critical to manage the exothermic reaction and prevent side product formation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution. This step neutralizes the magnesium alkoxide intermediate and excess Grignard reagent.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc/Hexanes). The polarity of the eluent is optimized to separate the more polar product from the non-polar starting material and any non-polar biphenyl byproduct.

-

Combine the product-containing fractions and evaporate the solvent to afford the pure compound.

-

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are typical values and may vary slightly based on the solvent and instrument used.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.50-7.45 | m | 2H | Aromatic protons (ortho to piperidine) |

| ~7.40-7.35 | m | 2H | Aromatic protons (meta to piperidine) |

| ~7.30-7.25 | m | 1H | Aromatic proton (para to piperidine) |

| ~4.10 | br s | 2H | Piperidine CH₂ (axial, adjacent to N) |

| ~3.20 | br s | 2H | Piperidine CH₂ (equatorial, adjacent to N) |

| ~2.10 | s | 1H | Hydroxyl proton (-OH) |

| ~2.00-1.90 | m | 2H | Piperidine CH₂ (axial, adjacent to C4) |

| ~1.75-1.65 | m | 2H | Piperidine CH₂ (equatorial, adjacent to C4) |

| 1.48 | s | 9H | tert-butyl protons (-C(CH₃)₃) |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 126 MHz)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~154.8 | Carbamate Carbonyl (C=O) |

| ~147.0 | Quaternary Aromatic Carbon (ipso-C) |

| ~128.5 | Aromatic CH (meta) |

| ~127.5 | Aromatic CH (para) |

| ~125.0 | Aromatic CH (ortho) |

| ~79.5 | Quaternary Carbon of Boc group (-C (CH₃)₃) |

| ~70.5 | Quaternary Piperidine Carbon (C -OH) |

| ~44.0 | Piperidine CH₂ (adjacent to N) |

| ~39.0 | Piperidine CH₂ (adjacent to C4) |

| ~28.4 | tert-butyl CH₃ |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400 (broad) | O-H stretch (hydroxyl group) |

| ~3060, 3030 | Aromatic C-H stretch |

| ~2975, 2850 | Aliphatic C-H stretch |

| ~1685 | C=O stretch (carbamate) |

| ~1420 | C-N stretch |

| ~1160 | C-O stretch (carbamate) |

| ~760, 700 | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 278.17. A common fragment observed corresponds to the loss of the tert-butyl group ([M-56+H]⁺) or the entire Boc group.

Reactivity and Chemical Behavior

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

-

Boc Group Deprotection: The Boc group is a robust protecting group stable to a wide range of conditions but can be readily cleaved under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane or methanol efficiently removes the Boc group to reveal the secondary amine of 4-hydroxy-4-phenylpiperidine. This deprotection is often the first step in utilizing the scaffold for further elaboration. [3]

Caption: Acid-catalyzed deprotection of the Boc group.

-

Tertiary Hydroxyl Group: The tertiary alcohol is a key functional handle. While it is a poor leaving group, it can be activated under acidic conditions to undergo elimination, forming an alkene. More commonly, it can be used as a nucleophile for etherification (e.g., Williamson ether synthesis after deprotonation) or esterification, though these reactions can be sterically hindered.

-

Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). However, in most synthetic schemes involving this intermediate, modifications are typically performed on the piperidine nitrogen after deprotection.

Applications in Drug Development

The 4-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS). [2]The lipophilicity imparted by the phenyl group can aid in crossing the blood-brain barrier. [2]

-

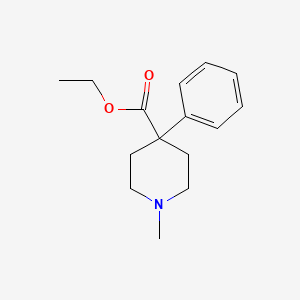

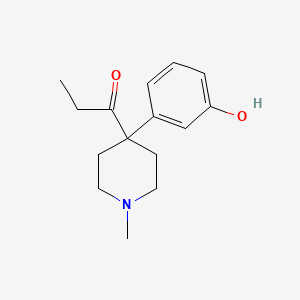

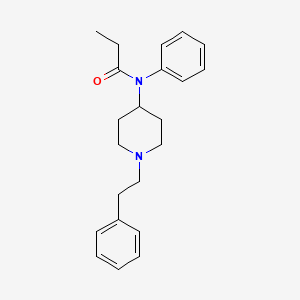

Precursor for Analgesics: After deprotection and subsequent N-alkylation or N-acylation, this scaffold is fundamental to the synthesis of potent analgesics. It is structurally related to precursors used in the synthesis of fentanyl and its analogues. [4][5]For instance, conversion of the hydroxyl group to an aniline moiety, followed by deprotection and acylation, leads directly to compounds in the fentanyl class.

-

CNS Agents: The rigid piperidine ring is ideal for orienting substituents in a defined three-dimensional space to interact with receptors and enzymes. This makes it a valuable core for developing antipsychotics, antidepressants, and other neuroactive drugs. [2]

-

PROTAC Linkers: In the burgeoning field of targeted protein degradation, rigid linkers are often required to connect a warhead (ligand for a target protein) to an E3 ligase-recruiting moiety. Piperidine-based structures like this one are used to create semi-flexible or rigid linkers, which can improve the efficacy and properties of PROTACs. [6][7]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields. [8][9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8][10]Avoid contact with skin and eyes. [10]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, typically at 2-8°C. [11]* Stability and Incompatibilities: The compound is generally stable under recommended storage conditions. Avoid contact with strong oxidizing agents and strong acids, which can cause vigorous reactions or degradation. [8]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined structure, predictable reactivity, and role as a precursor to the privileged 4-phenylpiperidine scaffold ensure its continued importance in the discovery and development of new therapeutic agents. This guide has detailed its core chemical properties, providing a technical foundation for its effective use in research and development settings.

References

-

1-N-BOC-4-HYDROXY-4-PHENYLPIPERIDINE | CAS#:172734-33-7 | Chemsrc. (n.d.). Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem. (n.d.). Retrieved from [Link]

-

Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

-

Tert-butyl 4-phenylpiperidine-1-carboxylate. (n.d.). Retrieved from [Link]

-

n-boc-4-hydroxylpiperidine - ChemBK. (2024-04-09). Retrieved from [Link]

-

(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.). Retrieved from [Link]

-

Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate - PubChemLite. (n.d.). Retrieved from [Link]

-

1-Boc-4-AP - Wikipedia. (n.d.). Retrieved from [Link]

-

Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | C16H23NO3 - PubChem. (n.d.). Retrieved from [Link]

-

4-hydroxy-4-phenyl piperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved from [Link]

-

The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

4-Phenylpiperidine | C11H15N | CID 69873 - PubChem. (n.d.). Retrieved from [Link]

-

Tert-butyl 4-phenylpiperidine-1-carboxylate (C16H23NO2) - PubChemLite. (n.d.). Retrieved from [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]

-

Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 - PubChem. (n.d.). Retrieved from [Link]

-

tert-butyl 4-oxo-2-phenylpiperidine-1-carboxylate - Ascendex Scientific, LLC. (n.d.). Retrieved from [Link]

-

Cis-Tert-Butyl 4-Hydroxy-3-Phenylpiperidine-1-Carboxylate(WXC00496) - ChemBK. (n.d.). Retrieved from [Link]

Sources

- 1. Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate () for sale [vulcanchem.com]

- 2. Tert-butyl 4-phenylpiperidine-1-carboxylate [myskinrecipes.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 6. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. 172734-33-7|this compound|BLD Pharm [bldpharm.com]

The Strategic Role of Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate in Modern Drug Discovery: A Mechanistic and Synthetic Perspective

Abstract

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate is a pivotal, yet often unheralded, molecule in the landscape of contemporary drug development. While not an active pharmaceutical ingredient in its own right, its unique structural motifs—the 4-phenylpiperidine core, a strategically placed hydroxyl group, and a readily cleavable N-Boc protecting group—render it an indispensable building block for a diverse array of therapeutic agents. This in-depth technical guide elucidates the significance of this compound, not through a direct mechanism of action, but by dissecting how its constituent parts contribute to the pharmacological activity of the complex molecules derived from it. We will explore its role in the synthesis of compounds targeting the central nervous system, pain pathways, and proliferative diseases, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Phenylpiperidine Scaffold: A Privileged Structure in Neuropharmacology

The 4-phenylpiperidine moiety is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets, particularly within the central nervous system (CNS).[1] This is due to its conformational flexibility and its ability to present a phenyl group in a specific orientation for receptor binding.

Historically, the 4-phenylpiperidine scaffold is famously associated with opioid analgesics, such as pethidine and fentanyl.[1] The phenyl group and the basic nitrogen atom are key pharmacophoric elements that mimic the endogenous opioid peptides, allowing for potent agonism at opioid receptors, primarily the mu-opioid receptor. This interaction triggers a cascade of intracellular signaling events, leading to analgesia.

Furthermore, modifications to the 4-phenylpiperidine core have yielded compounds with activity at other CNS targets, including dopamine and serotonin transporters, making this scaffold relevant in the development of antipsychotics and antidepressants.[1][2] The lipophilic nature of the phenylpiperidine structure can also facilitate crossing the blood-brain barrier, a critical property for CNS-acting drugs.[2]

The Strategic Importance of the 4-Hydroxyl Group

The hydroxyl group at the 4-position of the piperidine ring in this compound is not merely a passive structural element. It serves two critical functions:

-

A Key Pharmacophoric Element: The hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating specific interactions with amino acid residues in the binding pocket of a target protein. This can significantly enhance binding affinity and selectivity.

-

A Versatile Synthetic Handle: The hydroxyl group is a reactive site that allows for a wide range of chemical transformations. It can be oxidized to a ketone, converted into a leaving group for nucleophilic substitution, or used in ether and ester formations.[2] This chemical versatility allows for the introduction of further molecular diversity to optimize the pharmacological profile of a drug candidate.

The N-Boc Protecting Group: Enabling Controlled Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the piperidine ring. Its presence is crucial for the utility of this compound as a synthetic intermediate. The Boc group is sterically bulky, which prevents the nitrogen from undergoing unwanted reactions during the modification of other parts of the molecule.[2]

Crucially, the Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen.[2] This allows for subsequent functionalization, such as N-alkylation or N-arylation, in the later stages of a synthetic sequence. This controlled, regioselective reactivity is fundamental to the construction of complex drug molecules.

Therapeutic Targets of Compounds Derived from this compound

The true value of this intermediate is realized in the final compounds it helps to create. Below are examples of therapeutic areas and specific targets where derivatives of this compound have shown significant promise.

Nociceptin Receptor Ligands for Pain Management

The nociceptin receptor (NOP), also known as the opioid-like receptor 1 (ORL1), is a promising target for the development of novel analgesics with a potentially reduced side-effect profile compared to classical opioids. Several series of 4-hydroxy-4-phenylpiperidine derivatives have been identified as potent and selective nociceptin receptor ligands.[3][4]

In the synthesis of these compounds, the 4-hydroxy-4-phenylpiperidine core provides the essential scaffold for interaction with the NOP receptor. The subsequent removal of the Boc group allows for the introduction of various substituents on the piperidine nitrogen, which have been shown to be critical for modulating affinity and functional activity at the receptor.[3]

Kinase Inhibitors in Oncology

The piperidine moiety is a prevalent scaffold in the design of kinase inhibitors for the treatment of cancer.[2] Kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in cancer. The piperidine ring can serve as a central scaffold to correctly orient functional groups that interact with the ATP-binding site of the kinase.

This compound can be utilized as a starting material for the synthesis of certain kinase inhibitors.[5] The hydroxyl group can be modified to introduce functionalities that target specific regions of the kinase active site, thereby enhancing potency and selectivity.

Synthetic Pathways and Methodologies

The synthesis of this compound and its subsequent elaboration into more complex molecules are multi-step processes that require careful control of reaction conditions.

Synthesis of this compound

A common synthetic route involves the reaction of N-Boc-4-piperidone with a phenyl-containing organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium. This is a nucleophilic addition to the carbonyl group of the piperidone.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of N-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

-

Addition of Grignard Reagent: A solution of phenylmagnesium bromide in THF is added dropwise to the cooled solution of N-Boc-4-piperidone with vigorous stirring. The reaction is typically exothermic and the temperature should be carefully monitored.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is separated and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound as a white solid.

Elaboration into a Hypothetical Nociceptin Receptor Ligand

The following is a generalized workflow for the conversion of this compound into a hypothetical nociceptin receptor ligand.

Experimental Workflow:

-

Boc Deprotection: The Boc group is removed by treating this compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

-

N-Alkylation: The resulting secondary amine (4-hydroxy-4-phenylpiperidine) is then reacted with an appropriate alkylating agent (e.g., an alkyl halide or a compound amenable to reductive amination) to introduce the desired substituent on the nitrogen atom. This step is often carried out in the presence of a base to neutralize the acid formed during the reaction.

-

Purification: The final compound is purified by standard techniques, such as column chromatography or recrystallization, to yield the target nociceptin receptor ligand.

Data Presentation

| Property | Value |

| Molecular Formula | C₁₆H₂₃NO₃ |

| Molecular Weight | 277.36 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents |

| Primary Application | Synthetic Intermediate |

Visualizations

Caption: Synthetic pathway from N-Boc-4-piperidone to a final active compound.

Conclusion

This compound is a testament to the importance of strategic molecular design in drug discovery. While it lacks a direct mechanism of action, its carefully considered structure provides a robust and versatile platform for the synthesis of a wide range of pharmacologically active compounds. The combination of a privileged CNS scaffold, a reactive hydroxyl group, and a reliable protecting group makes it an invaluable tool for medicinal chemists. A thorough understanding of the properties and reactivity of this intermediate is therefore essential for researchers and scientists working at the forefront of pharmaceutical development.

References

- Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia, 34(4), 260-268.

- BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.

- Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Fernandez, X., McLeod, R. L., Smith Torhan, A., & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033.

- ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)

- Chem-Impex. (n.d.). 4-Hydroxy-4-phenylpiperidine.

- Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- 4-Hydroxy-4-Phenyl Piperidine: Significance and symbolism. (2024, December 4).

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.).

- Google Patents. (n.d.). EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same.

- Tert-butyl 4-phenylpiperidine-1-carboxyl

- Vulcanchem. (n.d.). Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)

- PubChem. (n.d.).

- ChemicalBook. (2022, May 17). Synthesis of N-Boc 4-piperidone.

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Sigma-Aldrich. (n.d.). Synthesis of tert-butyl 4-(amino methyl)

- AOBChem USA. (n.d.).

- Wikipedia. (n.d.). 1-Boc-4-AP.

- BLD Pharm. (n.d.).

- PubMed. (n.d.). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1.

- PMC. (n.d.).

- PubChem. (n.d.).

- PubChem. (n.d.).

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Analysis of Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed predictive analysis of the key spectroscopic data for Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate, a valuable intermediate in medicinal chemistry and drug development.[1] Leveraging foundational spectroscopic principles and comparative data from analogous structures, this document outlines the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics of the title compound. The methodologies, data interpretation, and underlying scientific rationale are presented to serve as a robust reference for researchers involved in its synthesis, characterization, and application.

Introduction and Molecular Structure

This compound (CAS No: 172734-33-7) is a heterocyclic building block featuring a piperidine core.[2] The structure incorporates a phenyl group and a hydroxyl moiety at the C4 position, and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This Boc group is crucial in multi-step syntheses, as it deactivates the nitrogen, preventing unwanted side reactions while allowing for modifications at other positions. The lipophilic phenyl group and the polar hydroxyl group give the molecule a unique physicochemical profile, making it a versatile precursor for various target molecules, particularly those aimed at the central nervous system.[1]

Accurate structural confirmation is paramount for any synthetic intermediate. This guide provides the expected spectroscopic signature of the molecule, which is essential for verifying its identity and purity after synthesis.

Figure 1: Annotated structure of this compound with numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen atoms.

Experimental Protocol (Standard)

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Record the spectrum on a 400 MHz or 500 MHz NMR spectrometer at room temperature.

-

Data Processing: Process the raw data (Free Induction Decay) using an appropriate software package, involving Fourier transform, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum and Interpretation

The complexity of the piperidine ring protons, which are diastereotopic and subject to conformational effects, leads to several overlapping multiplets. The key diagnostic signals are the sharp singlet for the tert-butyl group and the signals from the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.45 - 7.25 | Multiplet | 5H | Phenyl H | Protons on the phenyl ring. The ortho, meta, and para protons will have slightly different chemical shifts, resulting in a complex multiplet. |

| ~4.0 - 3.2 | Broad Multiplet | 4H | Piperidine H (C2, C6) | These protons are adjacent to the electron-withdrawing nitrogen of the Boc-carbamate, shifting them downfield. Rotational isomers (rotamers) around the N-C(O) bond can cause significant broadening of these signals. |

| ~2.2 - 1.6 | Multiplet | 4H | Piperidine H (C3, C5) | These protons are further from the nitrogen and are split by their geminal and vicinal neighbors. The axial and equatorial protons will have distinct chemical shifts. |

| Variable | Broad Singlet | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| 1.48 | Singlet | 9H | tert-butyl H | Nine equivalent protons on the tert-butyl group result in a strong, sharp singlet, a hallmark feature of the Boc protecting group. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol (Standard)

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial.

-

Acquisition: Record the spectrum on a 100 or 125 MHz NMR spectrometer using a proton-decoupled pulse sequence to ensure each carbon appears as a singlet.

-

Referencing: The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is typically used for referencing.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum is expected to show all 16 unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 154.9 | C=O (Carbamate) | The carbonyl carbon of the Boc group is significantly deshielded and appears far downfield. |

| 147.0 | Phenyl C (ipso) | The quaternary carbon of the phenyl ring attached to the piperidine. |

| 128.5 | Phenyl CH | Aromatic carbons in the phenyl ring. |

| 127.0 | Phenyl CH | Aromatic carbons in the phenyl ring. |

| 125.0 | Phenyl CH | Aromatic carbons in the phenyl ring. |

| 79.5 | C(CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen. |

| 70.0 | C4 (Piperidine) | The quaternary carbon bearing the hydroxyl and phenyl groups. Its attachment to an oxygen atom causes a significant downfield shift. |

| ~40.0 | C2, C6 (Piperidine) | Carbons adjacent to the nitrogen atom. Signal may be broadened due to rotamers. |

| ~35.0 | C3, C5 (Piperidine) | Piperidine ring carbons beta to the nitrogen. |

| 28.4 | C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group, giving a strong signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Standard)

-

Method: Attenuated Total Reflectance (ATR) is a common and simple method for solid or liquid samples.

-

Acquisition: A small amount of the sample is placed directly on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Background: A background spectrum of the empty ATR crystal is taken and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| 3080 - 3010 | Medium | C-H stretch | Aromatic C-H |

| 2975 - 2850 | Medium-Strong | C-H stretch | Aliphatic C-H (piperidine and t-Bu) |

| ~1685 | Strong, Sharp | C=O stretch | Carbamate |

| 1600, 1480 | Medium-Weak | C=C stretch | Aromatic ring |

| ~1160 | Strong | C-N stretch | Carbamate/Amine |

| ~1100 | Strong | C-O stretch | Tertiary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol (Standard)

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Analysis: The ions are analyzed using a mass analyzer such as a Time-of-Flight (TOF) or Quadrupole analyzer.

Predicted Mass and Fragmentation

-

Molecular Formula: C₁₆H₂₃NO₃

-

Monoisotopic Mass: 277.1678 g/mol

-

Predicted Ionization: In positive ion ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 278.1751. An adduct with sodium, [M+Na]⁺, at m/z 300.1570 is also common.

A primary fragmentation pathway involves the loss of components of the Boc group. The loss of isobutylene (56 Da) is a characteristic fragmentation of Boc-protected amines.

Figure 2: A proposed primary fragmentation pathway for this compound under ESI-MS conditions.

Summary

The structural verification of this compound relies on a cohesive interpretation of multiple spectroscopic techniques. The key identifying features are:

-

¹H NMR: A sharp 9H singlet around 1.48 ppm (Boc group) and a 5H multiplet in the aromatic region (7.25-7.45 ppm).

-

¹³C NMR: Diagnostic peaks for the carbamate carbonyl (~155 ppm), the Boc quaternary carbon (~80 ppm), and the Boc methyl carbons (~28 ppm).

-

IR: A strong, broad O-H stretch (3500-3200 cm⁻¹) and a sharp, strong C=O stretch (~1685 cm⁻¹).

-

MS: A protonated molecular ion [M+H]⁺ at m/z 278.1751, with characteristic fragmentation patterns showing the loss of isobutylene and/or the entire Boc group.

This guide provides a predictive but comprehensive spectroscopic framework for researchers to confirm the successful synthesis and purity of this important chemical intermediate.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

AOBChem. this compound. AOBChem USA. [Link]

-

PubChem. 4-Phenylpiperidine. National Center for Biotechnology Information. [Link]

Sources

Introduction: A Cornerstone Intermediate in Modern Medicinal Chemistry

An In-depth Technical Guide to tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

This compound, a key heterocyclic building block, holds a position of significant strategic importance in the landscape of contemporary drug discovery and development. Its molecular architecture, featuring a piperidine core functionalized with a phenyl group, a tertiary alcohol, and a tert-butoxycarbonyl (Boc) protecting group, offers a versatile platform for synthetic elaboration. The phenylpiperidine scaffold is a well-established pharmacophore found in a multitude of centrally active agents, where it often plays a crucial role in receptor binding and modulating pharmacological activity. The presence of the Boc group allows for controlled, regioselective reactions, while the hydroxyl group provides a reactive handle for introducing further molecular complexity. This guide provides an in-depth examination of its synthesis, properties, and critical applications, designed for researchers and professionals in the pharmaceutical sciences.

PART 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses, ensuring optimal reaction conditions, purification strategies, and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 172734-33-7 | [1][2][3] |

| Molecular Formula | C₁₆H₂₃NO₃ | [1] |

| Molecular Weight | 277.36 g/mol | [4][5] |

| Appearance | White to off-white powder/solid | [6] |

| Density | ~1.1 g/cm³ | [3] |

| Boiling Point | 402.0 ± 45.0 °C at 760 mmHg | [3] |

| Purity | ≥95% | [1] |

| Storage Temperature | 4-8°C | [1] |

PART 2: Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the Grignard reaction. This classic organometallic reaction is favored for its high yield and straightforward execution.

Causality of the Synthetic Strategy

The core of the synthesis is a nucleophilic addition. The starting material, N-Boc-4-piperidone, possesses an electrophilic carbonyl carbon. A Grignard reagent, in this case, phenylmagnesium bromide, is prepared, creating a highly nucleophilic phenyl anion. This anion readily attacks the carbonyl carbon of the piperidone. The choice of the Boc protecting group is critical; it is stable under the basic conditions of the Grignard reaction but can be easily removed later under acidic conditions if required for subsequent synthetic steps. The final step involves an aqueous workup to protonate the intermediate alkoxide, yielding the desired tertiary alcohol.

Detailed Experimental Protocol: Grignard Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with anhydrous diethyl ether or tetrahydrofuran (THF).

-

Grignard Reagent Preparation: Magnesium turnings are added to the flask. A solution of bromobenzene in the anhydrous solvent is added dropwise via the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Substrate Addition: Once the Grignard reagent formation is complete, the reaction mixture is cooled (typically to 0°C). A solution of N-Boc-4-piperidone in the same anhydrous solvent is added dropwise, maintaining the temperature.

-

Reaction and Quenching: The reaction is allowed to warm to room temperature and stirred for several hours to ensure completion.[7] It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[7]

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude solid is then purified, typically by recrystallization or column chromatography, to afford pure this compound.

Visualization of the Synthetic Workflow

Caption: Role as a versatile chemical intermediate.

PART 4: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. A self-validating system of safety involves understanding the inherent hazards and implementing robust control measures.

Table 2: GHS Hazard and Precautionary Information

| Category | Code(s) | Description |

| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [1] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][8] |

Protocol for Safe Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or fumes. [8]Eyewash stations and safety showers must be readily accessible. [9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [9] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact. [8] * Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. [9]* Handling Procedures: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [8]

-

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 4-8°C. [1]* Incompatibilities: Keep away from strong oxidizing agents and strong acids, as the Boc protecting group is acid-labile. [6]

References

- tert-Butyl 4-(4-(hydroxymethyl)phenyl)

- tert-Butyl 4-(4-(hydroxymethyl)phenyl)

- tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxyl

- 172734-33-7|tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxyl

- An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine - Benchchem. Benchchem.

- TERT-BUTYL 4-(HYDROXYMETHYL)

- 1-N-BOC-4-HYDROXY-4-PHENYLPIPERIDINE | CAS#:172734-33-7 | Chemsrc. Chemsrc.

- Tert-butyl 4-phenylpiperidine-1-carboxyl

- Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)

- n-boc-4-hydroxylpiperidine - ChemBK. ChemBK.

- Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem. PubChem.

- N-BOC-4-METHYL-4-HYDROXY PIPERIDINE | 406235-30-1 - ChemicalBook. ChemicalBook.

- Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Chemical Name : Tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate - Pharmaffiliates.

- Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxyl

- Synthesis of tert-butyl 4-(amino methyl)

- 1-Boc-4-AP - Wikipedia. Wikipedia.

Sources

- 1. aobchem.com [aobchem.com]

- 2. 172734-33-7|this compound|BLD Pharm [bldpharm.com]

- 3. 1-N-BOC-4-HYDROXY-4-PHENYLPIPERIDINE | CAS#:172734-33-7 | Chemsrc [chemsrc.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Tert-butyl 3-hydroxy-4-phenylpiperidine-1-carboxylate | C16H23NO3 | CID 20664715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE | 406235-30-1 [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

The Alchemical Intermediate: A Technical Guide to the Biological Potential of Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

Abstract

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate stands as a cornerstone scaffold in modern medicinal chemistry. While intrinsically inert, its strategic combination of a conformationally constrained piperidine core, a versatile 4-hydroxy-4-phenyl moiety, and a strategically placed N-Boc protecting group renders it an exceptionally valuable starting material for the synthesis of a diverse array of neuropharmacological agents. This guide delves into the synthetic utility and the biological activities of compounds derived from this pivotal intermediate. We will explore its role in the development of potent and selective ligands for opioid, dopamine, and sigma receptors, providing field-proven insights into the causality behind experimental designs and detailed protocols for synthesis and biological evaluation.

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of drug discovery, particularly for agents targeting the central nervous system (CNS), the concept of a "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple, distinct biological targets through judicious functionalization. The 4-hydroxy-4-phenylpiperidine core, protected as this compound, is a quintessential example of such a scaffold.[1][2]

The inherent value of this intermediate lies in its trifecta of key structural features:

-

The Piperidine Ring: This saturated heterocycle is a common motif in a vast number of approved drugs. Its three-dimensional structure provides a rigid framework to orient functional groups for optimal interaction with receptor binding pockets. Furthermore, the basic nitrogen atom, once deprotected, is crucial for forming salt bridges with acidic residues in many receptor targets.

-

The 4-Hydroxy-4-phenyl Group: This tertiary alcohol provides a strategic point for further chemical modification. The hydroxyl group can act as a hydrogen bond donor or acceptor, and its presence can influence the pharmacokinetic properties of the final compound, such as solubility and metabolic stability. The phenyl ring offers a large, hydrophobic surface for van der Waals interactions and can be substituted to fine-tune electronic properties and explore structure-activity relationships (SAR).

-

The Tert-butoxycarbonyl (Boc) Protecting Group: The N-Boc group is essential for the synthetic utility of this scaffold. It deactivates the nucleophilicity of the piperidine nitrogen, allowing for selective reactions at other positions of the molecule. Its facile removal under acidic conditions provides a straightforward method to introduce a wide variety of substituents on the nitrogen atom, a key determinant of pharmacological activity for many receptor ligand classes.[3]

This guide will illuminate the journey from this versatile building block to potent and selective modulators of key neurological targets, providing both the "how" and the "why" for researchers in drug development.

Synthesis of the Core Scaffold: A Gateway to Diversity

The most common and efficient method for the synthesis of this compound is through the Grignard reaction, utilizing N-Boc-4-piperidone as the starting material.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Iodine crystal (optional, as an activator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Bromobenzene

-

N-Boc-4-piperidone (1-tert-butoxycarbonyl-4-piperidone)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine if the magnesium is not highly reactive.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide Grignard reagent.

-

-

Reaction with N-Boc-4-piperidone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

-

Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic layers and wash them with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a white solid.

-

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic solvent, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

-

Slow Addition: The Grignard reaction is exothermic. Slow, dropwise addition of the reactants is crucial to control the reaction temperature and prevent side reactions.

-

Ammonium Chloride Quench: A saturated solution of ammonium chloride is a weak acid and is used to protonate the alkoxide formed after the Grignard addition without causing the acid-labile Boc group to be removed.

Biological Targets and Structure-Activity Relationships

The true value of this compound is realized upon its derivatization. By removing the Boc protecting group and subsequently N-alkylating or N-arylating the piperidine nitrogen, and by modifying the phenyl ring, a vast chemical space can be explored, leading to ligands for a variety of G-protein coupled receptors (GPCRs) and other CNS targets.

Sigma (σ) Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of neurological disorders, including pain, depression, and neurodegenerative diseases.[5] The 4-hydroxy-4-phenylpiperidine scaffold has proven to be a fertile ground for the discovery of potent and selective sigma-1 receptor modulators.[5]

Structure-Activity Relationship (SAR) Insights:

The following table presents the binding affinities (Ki) of a series of N-substituted 4-hydroxypiperidine derivatives for the sigma-1 (σ₁) and dopamine D4 receptors, illustrating the divergence in SAR between these two targets.[5]

| Compound | R (N-substituent) | σ₁ Kᵢ (nM) | D₄ Kᵢ (nM) | Selectivity (D₄/σ₁) |

| 12a | 5-Indazolyl | 1.2 | 860 | >700 |

| 12c | 5-(Trifluoromethyl)indazolyl | 0.7 | 580 | 829 |

| 13a | N-Methyl-5-indazolyl | 1.5 | 150 | 100 |

| 13g | 2-Methylphenyl | 37 | >10,000 | >270 |

| 14a | 6-Chloro-2-indolyl | 8.1 | 149 | 18 |

Data synthesized from ChemRxiv 2022, 10.26434/chemrxiv-2022-y74g8-v2.[5]

Key Observations:

-

The introduction of an indazole moiety at the N-position (compounds 12a and 12c ) leads to highly potent and selective sigma-1 ligands. The trifluoromethyl group in 12c further enhances potency.[5]

-

N-methylation of the indazole (13a ) retains high sigma-1 affinity but increases dopamine D4 affinity, thus reducing selectivity.[5]

-

A simple 2-methylphenyl substituent (13g ) results in a highly selective sigma-1 ligand, albeit with lower potency compared to the indazole derivatives.[5]

-

Modification to a 6-chloro-2-indolyl group (14a ) significantly reduces selectivity due to a marked increase in D4 receptor affinity.[5]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of novel compounds for the sigma-1 receptor.[6]

Materials:

-

Guinea pig liver membranes (a rich source of sigma-1 receptors)

-

[³H]-(+)-Pentazocine (radioligand)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: Haloperidol (10 µM)

-

Test compounds (at varying concentrations)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation:

-

Homogenize guinea pig liver tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of membrane suspension (typically 50-100 µg of protein)

-

50 µL of [³H]-(+)-Pentazocine (at a final concentration close to its K_d, e.g., 2-5 nM)

-

50 µL of test compound solution (at various concentrations) or buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

-

-

Incubate the plates at 37°C for 120 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Logical Flow of Experimental Design:

Caption: Synthetic and evaluative workflow for developing bioactive ligands from the core scaffold.

Dopamine D₂ Receptor Ligands

The dopamine D₂ receptor is a primary target for antipsychotic medications. The 4-phenylpiperidine scaffold is a well-established pharmacophore for D₂ receptor antagonists.[7] By modifying the N-substituent of the 4-hydroxy-4-phenylpiperidine core, it is possible to develop potent and selective D₂ receptor ligands.

Experimental Protocol: Dopamine D₂ Receptor Functional Assay (cAMP Inhibition)

This protocol describes a cell-based functional assay to determine the antagonist activity of test compounds at the D₂ receptor by measuring the inhibition of forskolin-stimulated cAMP production.[8][9]

Materials:

-

HEK293 cells stably expressing the human dopamine D₂ receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Dopamine (agonist).

-

Forskolin (adenylyl cyclase activator).

-

Test compounds (at varying concentrations).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well plates.

Procedure:

-

Cell Plating:

-

Plate the D₂-expressing HEK293 cells in 384-well plates at a suitable density and allow them to adhere overnight.

-

-

Assay:

-

Remove the culture medium and replace it with assay buffer.

-

Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

-

Add a fixed concentration of dopamine (typically its EC₈₀ concentration) to all wells except the basal control.

-

Immediately add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate the plates for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated response (100%) and the basal response (0%).

-

Plot the percentage of inhibition of the dopamine response against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Signaling Pathway Visualization:

Caption: D₂ receptor signaling and points of modulation by agonists, antagonists, and forskolin.

Opioid Receptor Ligands

The 4-phenylpiperidine scaffold is a classic framework for opioid receptor ligands, most notably found in the structure of pethidine (meperidine) and fentanyl. Derivatives of 4-hydroxy-4-phenylpiperidine have been explored as ligands for the nociceptin receptor (ORL-1), a non-classical opioid receptor, as well as the classical mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][6]

The development of potent and selective opioid receptor ligands is a major goal in pain management research, with the aim of separating the desired analgesic effects from unwanted side effects such as respiratory depression and dependence.

Conclusion: A Scaffold of Enduring Potential

This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its synthetic accessibility and the versatility of its functional groups have cemented its place as a privileged structure in the medicinal chemist's toolbox. The ability to generate diverse libraries of compounds targeting multiple key receptors in the CNS from a single, readily available starting material underscores its efficiency and strategic value. As our understanding of the complexities of neurological disorders deepens, the continued exploration of the chemical space accessible from this remarkable scaffold is certain to yield novel and impactful therapeutic agents.

References

-

Ho, G. D., Bercovici, A., Tulshian, D., Greenlee, W. J., Fawzi, A., Smith Torhan, A., & Zhang, H. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & Medicinal Chemistry Letters, 17(11), 3023–3027. [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

-

Roth, B. L., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- Ikome, H. N., Ntie-Kang, F., Ngemenya, M. N., Tu, Z., Mach, R. H., & Efange, S. M. N. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. BMC chemistry, 10(1), 1-15.

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

- Naseem, H., et al. (2023).

- Wang, M., Wang, W., Tang, Q., & Xu, S. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control.

- Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-33.

- Roth, B. L., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry, 244, 114840.

- Ponti, F., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(13), 10793.

- Zaveri, N. T., et al. (2004). Flavonoids as Opioid Receptor Ligands: Identification and Preliminary Structure–Activity Relationships. Journal of Medicinal Chemistry, 47(12), 2973-2976.

- Newman, A. H., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7439-7455.

- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). ACS Medicinal Chemistry Letters, 6(9), 989-994.

- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2018). University of Regensburg.

- Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016).

- Supplementary information. (n.d.). Macmillan Group - Princeton University.

- Synthesis of N-Boc 4-piperidone. (2022). ChemicalBook.

- Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-94.

- Supplementary information. (n.d.).

- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3169.

- In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. (2006). British Journal of Pharmacology, 149(7), 939-952.

- Marrone, G. F., Majumdar, S., & Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in molecular biology (Clifton, N.J.), 1335, 241–249.

- Marrone, G. F., Majumdar, S., & Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in molecular biology (Clifton, N.J.), 1335, 241–249.

-

Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

- Piperidine Synthesis. (1987).

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).

Sources

- 1. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids as Opioid Receptor Ligands: Identification and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: A Cornerstone Building Block in Modern Medicinal Chemistry

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate, a key heterocyclic intermediate, has emerged as a critical structural motif in the landscape of contemporary drug discovery. Its unique combination of a rigid piperidine core, a strategically placed tertiary alcohol, and a versatile Boc-protected amine makes it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this pivotal compound, offering field-proven insights for researchers, scientists, and professionals engaged in the development of novel therapeutics. The strategic importance of this intermediate lies in its utility for creating compounds targeting a range of biological pathways, from neurological disorders to oncology.

The Causality of Molecular Design: Why the Boc Protecting Group is Paramount

The selection of a protecting group strategy is a critical decision in multi-step organic synthesis. The use of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen in the title compound is a deliberate choice driven by several key factors that ensure the integrity and efficiency of subsequent synthetic transformations.

The Boc group provides robust protection under a wide range of reaction conditions, including exposure to organometallic reagents, mild oxidizing agents, and many reducing agents. This stability is crucial when performing reactions on other parts of the molecule. Despite its stability, the Boc group can be readily and selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This orthogonality is essential in complex synthetic sequences where other acid-labile or base-labile groups may be present. The bulky tert-butyl group can also influence the stereochemical outcome of reactions at adjacent centers, offering a degree of steric control.

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound is most commonly achieved through the nucleophilic addition of an organometallic reagent to N-Boc-4-piperidone. The two primary choices of organometallic reagents for this transformation are Grignard reagents and organolithium reagents.

Method 1: The Grignard Reaction

The addition of phenylmagnesium bromide to N-Boc-4-piperidone is a widely employed and cost-effective method. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether.

Caption: Grignard Synthesis of the Target Compound.

Method 2: The Organolithium Approach

An alternative to the Grignard reaction is the use of phenyllithium. Organolithium reagents are generally more reactive than their Grignard counterparts, which can lead to faster reaction times but may also result in more side reactions if not carefully controlled.

Caption: Organolithium Synthesis of the Target Compound.

Comparative Analysis of Synthetic Routes

| Parameter | Grignard Reaction | Organolithium Reaction |

| Reagent | Phenylmagnesium bromide | Phenyllithium |

| Reactivity | Moderately reactive | Highly reactive |

| Typical Yield | 75-90% | 80-95% |

| Reaction Time | 2-4 hours | 1-2 hours |

| Scalability | Readily scalable | Scalable with careful temperature control |

| Cost | Generally more cost-effective | Can be more expensive |

| Side Reactions | Wurtz coupling, enolization | Higher potential for side reactions if not controlled |

Experimental Protocols: A Self-Validating System

Synthesis of this compound via Grignard Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis and purification of the target compound.

Materials:

-

N-Boc-4-piperidone

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Preparation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the addition funnel, place a solution of bromobenzene (1.1 equivalents) in anhydrous THF.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction.

-

Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Addition to N-Boc-4-piperidone:

-

In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a white solid.

-

Troubleshooting the Grignard Synthesis

| Issue | Potential Cause | Recommended Solution |

| Reaction fails to initiate | Inactive magnesium surface; presence of moisture. | Crush magnesium turnings prior to use; add a crystal of iodine or a few drops of 1,2-dibromoethane; ensure all glassware and solvents are rigorously dried. |

| Low yield of desired product | Incomplete reaction; side reactions (e.g., Wurtz coupling, enolization). | Ensure complete formation of the Grignard reagent before addition; maintain a low reaction temperature during the addition of the Grignard reagent to the ketone; add the ketone solution to the Grignard reagent. |

| Formation of biphenyl byproduct | Wurtz coupling of the Grignard reagent with unreacted bromobenzene. | Add the bromobenzene solution slowly to the magnesium turnings to maintain a low concentration of the aryl halide. |

Characterization: Spectroscopic and Physical Properties

Accurate characterization of this compound is essential for confirming its identity and purity.

Physical Properties:

-

Appearance: White to off-white solid

-

Molecular Formula: C₁₆H₂₃NO₃

-

Molecular Weight: 277.36 g/mol

-

Melting Point: 135-138 °C

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.48 (d, J = 7.6 Hz, 2H), 7.35 (t, J = 7.6 Hz, 2H), 7.26 (t, J = 7.2 Hz, 1H), 4.05 (br s, 2H), 3.20 (t, J = 12.0 Hz, 2H), 2.15 (s, 1H), 1.85 (td, J = 13.2, 4.4 Hz, 2H), 1.65 (d, J = 12.8 Hz, 2H), 1.48 (s, 9H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 154.9, 147.2, 128.5, 126.9, 124.9, 79.6, 70.8, 40.5, 38.4, 28.4.

Applications in Drug Discovery: A Scaffold for Innovation

The this compound scaffold is a versatile starting point for the synthesis of a wide range of pharmaceutical agents, particularly those targeting the central nervous system and protein kinases.

Opioid Receptor Modulators

The 4-arylpiperidine motif is a well-established pharmacophore in opioid receptor ligands. The title compound serves as a key precursor for the synthesis of potent and selective opioid receptor modulators. For instance, derivatives have been synthesized that exhibit high affinity for the kappa opioid receptor, with Kngcontent-ng-c3124257658="" class="ng-star-inserted">e values in the low nanomolar range. The ability to readily modify the piperidine nitrogen after Boc deprotection allows for the introduction of various substituents to fine-tune receptor affinity and selectivity.

Caption: Synthetic Pathway to Opioid Receptor Modulators.

Kinase Inhibitors

The piperidine ring can also serve as a scaffold for the development of kinase inhibitors. By functionalizing the hydroxyl group and the piperidine nitrogen, libraries of compounds can be synthesized and screened for activity against various kinases. For example, derivatives of this compound have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, with some compounds showing IC₅₀ values in the nanomolar range.[1]

| Drug Candidate Class | Target | Reported Activity |

| Opioid Receptor Modulators | Kappa Opioid Receptor | K |

| Kinase Inhibitors | FLT3 | IC₅₀ = 0.089 nM[1] |

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound has solidified its position as a cornerstone intermediate in the synthesis of complex, biologically active molecules. Its robust and versatile chemical nature, coupled with well-established and optimizable synthetic routes, provides medicinal chemists with a powerful tool for the exploration of new chemical space. The insights and protocols detailed in this guide are intended to empower researchers to leverage the full potential of this valuable building block, thereby accelerating the discovery and development of the next generation of innovative therapeutics.

References

Sources

The Strategic Synthesis and Application of Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate: A Technical Guide for Drug Discovery Professionals

Abstract

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate stands as a pivotal molecular scaffold in the landscape of modern medicinal chemistry. Its strategic importance lies in its role as a versatile intermediate for the synthesis of a multitude of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative delves into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative scientific principles.

Introduction: The Architectural Significance of a Privileged Scaffold